Rasagiline N-β-D-Glucuronide Sodium Salt
Description
Rasagiline N-β-D-Glucuronide Sodium Salt is a phase II metabolite of rasagiline, a selective monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson’s disease. Glucuronidation, mediated by uridine diphosphate-glucuronosyltransferase (UGT) enzymes, attaches a glucuronic acid moiety to rasagiline’s nitrogen atom (N-glucuronidation), enhancing its water solubility for renal excretion. The sodium salt form improves stability and bioavailability, a common formulation strategy for glucuronides in pharmaceutical research .
Properties
Molecular Formula |
C₁₈H₂₀NNaO₆ |
|---|---|
Molecular Weight |
369.34 |
Synonyms |
(1R)-2,3-Dihydro-N-2-propyn-1-yl-1H-inden-1-amine N-β-D-Glucuronide Sodium Salt; |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of N-β-D-Glucuronide Sodium Salts
Metabolic Stability and Enzyme Specificity
- UGT Isoform Involvement: N-glucuronides like trifluoperazine and propranolol glucuronides are primarily metabolized by UGT1A4, suggesting Rasagiline’s glucuronide may share this pathway .
- β-Glucuronidase Sensitivity : Compounds such as tamoxifen and estradiol glucuronides are hydrolyzed by gut microbiota β-glucuronidase, impacting enterohepatic recirculation. This susceptibility is critical for drugs requiring prolonged systemic exposure .
Research Findings and Implications
UGT Enzyme Selectivity : Trifluoperazine glucuronide studies highlight UGT1A4’s role in N-glucuronidation, suggesting Rasagiline’s metabolite may exhibit similar isoform specificity .
Sodium Salt Advantages : Sodium salt formulations (e.g., 3′-azide-3′-deoxythymidine glucuronide) improve solubility by >50% compared to free acids, a critical factor in preclinical assays .
Microbiome Interactions : Tamoxifen glucuronide hydrolysis by Salmonella spp. underscores the need to evaluate Rasagiline’s stability in gut environments for oral dosing regimens .
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